Dehydroxynocardamine
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Overview
Description
Dehydroxynocardamine is a structural derivative of keratan, a polysaccharide. It is a biomacromolecule consisting of large numbers of monosaccharide residues linked glycosidically . This compound is known for its role as a siderophore, which means it has the ability to bind and transport iron in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroxynocardamine can be synthesized through the fermentation of specific Streptomyces strains. The process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound from the culture broth .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the compound is extracted using solvent extraction methods and purified through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Dehydroxynocardamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Dehydroxynocardamine has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to study metal ion interactions.
Biology: It is used to investigate iron metabolism in microorganisms.
Industry: It is used in the production of bioactive compounds and as a catalyst in various chemical reactions
Mechanism of Action
Dehydroxynocardamine exerts its effects by binding to iron ions, forming a stable complex. This complex is then transported across cell membranes, facilitating iron uptake in microorganisms. The molecular targets involved in this process include iron transport proteins and receptors .
Comparison with Similar Compounds
Nocardamine: Another siderophore with similar iron-binding properties.
Ferrioxamine: A siderophore used in medical applications for iron chelation therapy.
Enterobactin: A highly efficient siderophore produced by certain bacteria.
Uniqueness: Dehydroxynocardamine is unique due to its specific structural features and its ability to form highly stable iron complexes. This makes it particularly effective in environments with limited iron availability .
Properties
IUPAC Name |
1,12-dihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHIGWFFMCQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345876 |
Source
|
Record name | Dehydroxynocardamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292862-78-3 |
Source
|
Record name | Dehydroxynocardamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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